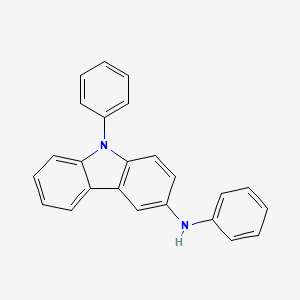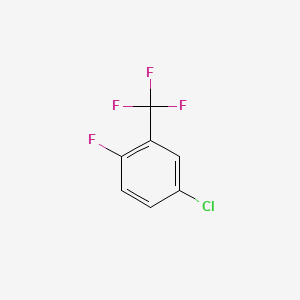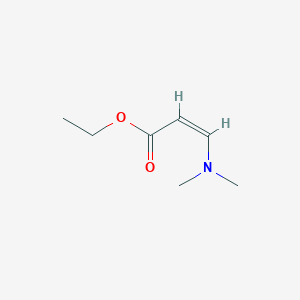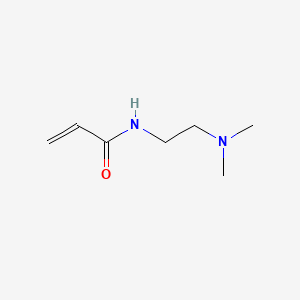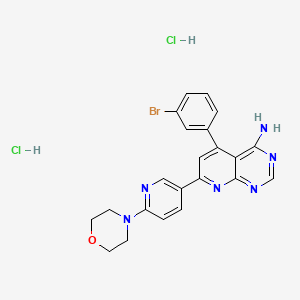
Adenosine Kinase Inhibitor
Übersicht
Beschreibung
Adenosine Kinase Inhibitor is a cell-permeable, non-nucleoside pyridopyrimidine compound that acts as a potent, adenosine-competitive, and reversible ADK (adenosine kinase) inhibitor . It plays an important role in regulating the intracellular as well as extracellular concentrations of adenosine and hence its diverse physiological actions .
Molecular Structure Analysis
Adenosine Kinase Inhibitors are known to bind in closed and open conformation . Despite low sequence similarity between AdK and other PfkB family of proteins, these proteins are quite similar at structural levels .
Chemical Reactions Analysis
Adenosine kinase (AdK) is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado) leading to the formation of Adenosine monophosphate (AMP) . The enzymes responsible for lowering adenosine concentration are adenosine kinase (ADK) and adenosine deaminase (ADA), which catalyze the phosphorylation and deamination of adenosine to produce AMP and inosine, respectively .
Wissenschaftliche Forschungsanwendungen
Regulation of Purinergic Physiology
Adenosine Kinase (ADK) plays a pivotal role in purinergic physiology, regulating both intracellular and extracellular adenosine concentrations. This regulation is crucial for maintaining energy utilization and homeostasis in various tissues and organ systems. The alteration of adenosine availability by ADK offers specificity to adenosine's protective effects during cellular stress. Intriguingly, the activity of nuclear ADK isoforms is linked to epigenetic mechanisms via transmethylation pathways, presenting opportunities for novel therapeutic strategies (Boison & Jarvis, 2020).
Central Nervous System Functions
Adenosine is a critical neuromodulator in the central nervous system (CNS), influencing various signaling pathways through adenosine A(1) receptors (A(1)R). This modulation includes sedative, anxiolytic, and seizure-inhibiting actions. Positron Emission Tomography (PET) imaging has been proposed as a tool to explore the physiological and pathological roles of A(1)R in the human brain, offering insights into adenosine's mechanism of action and potential therapeutic applications of ADK inhibitors in conditions like pain, inflammation, and epilepsy (Paul et al., 2011).
Therapeutic Potential in Various Diseases
ADK inhibitors demonstrate promising therapeutic properties in a range of diseases. They are explored as treatments for inflammation, type 2 diabetes, arrhythmias, and as vasodilators in myocardial perfusion imaging (MPI) stress tests. Their efficacy as enzyme inhibitors has been tested in antitrypanosomal action and as bivalent ligands. This highlights the diverse potential of adenosine analogues and conjugates in therapeutic interventions (Samsel & Dzierzbicka, 2011).
Role in Diabetic Retinopathy
Research has shown that ADK inhibitors like ABT-702 can attenuate inflammation in diabetic retinopathy. This inhibition amplifies the therapeutic effects of extracellular adenosine accumulation, indicating a significant role of AK in adenosine receptor signaling in the retina. Such findings underscore the potential of AK inhibitors in the treatment of retinal diseases (Elsherbiny et al., 2013).
Inhibition in Neurological Disorders
ADK inhibitors have shown potential for treating seizures, neurodegeneration, and inflammation. The development of highly potent and selective inhibitors offers a structured approach for potency enhancement in treating epilepsyand other neurological disorders. This structured approach is based on specific ADK inhibitor chemotypes that have demonstrated effectiveness in animal models (Toti et al., 2016).
Application in Parasitic Diseases
Adenosine analogue-oligoarginine conjugates, initially characterized as inhibitors of human protein kinases, have been found applicable for targeting Plasmodium protein kinases. This demonstrates their potential in studying and treating parasitic diseases such as malaria. These findings highlight the versatility of adenosine analogues in various biological contexts (Lavogina et al., 2014).
Revisiting Therapeutic Potential
The resurgence of interest in AK inhibition has led to its exploration in areas like renal protection, diabetic retinopathy, cardioprotection, and neurology. Despite initial setbacks due to mechanistic toxicity, new insights and strategies have revived the potential of ADK inhibitors as therapeutic interventions. This review underscores the importance of understanding the pharmacology and toxicology of AK inhibitors for their successful clinical application (Jarvis, 2019).
Pain Management and Adenosine Release
Studies on ABT-702, a non-nucleoside AK inhibitor, have demonstrated its analgesic effects in animal models of pain. The mechanism involves adenosine release via equilibrative nucleoside transporters, inhibiting nociceptive pathways more potently than motor reflex pathways. This feature suggests the potential of AK inhibitors in pain management, although caution is advised in cases of adenosine deaminase dysfunction or combined use with ENT inhibitors (Otsuguro et al., 2015).
Wirkmechanismus
Target of Action
Adenosine kinase inhibitors primarily target adenosine kinase (AdK) . AdK is an enzyme that catalyzes the transfer of gamma-phosphate from adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of adenosine monophosphate (AMP) . AdK plays a crucial role in controlling the cellular concentration of adenosine and maintaining methylation reactions . Adenosine can bind to four different G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) that either stimulate (mediated by A2A and A2B adenosine receptors) or inhibit (mediated by A1 and A3 adenosine receptors) adenylate cyclase activity and cAMP production in the cell .
Mode of Action
Adenosine kinase inhibitors work by inhibiting the activity of AdK, thereby increasing the concentration of adenosine in the cell . This increase in adenosine concentration allows for more adenosine to bind to its receptors, leading to changes in cell signaling . For example, the A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .
Biochemical Pathways
The inhibition of AdK affects several biochemical pathways. One of the key pathways is the purinergic signaling pathway . In this pathway, ATP metabolites, especially adenosine, are important signaling molecules, and adenosine receptors are important molecular targets in inflammation and immunity . The regulation of the immune system requires at least two ‘danger’ signals, the first (ATP) indicating the presence of danger from pathogens or other injurious events and leading to the activation of immune cells and defensive effector function and the second (adenosine) indicating the danger from overactive immune cells and triggering the downregulation of the proinflammatory activities of the immune system .
Pharmacokinetics
The pharmacokinetics of similar kinase inhibitors suggest that these compounds may have good bioavailability and can be absorbed from the gastrointestinal tract
Result of Action
The inhibition of AdK by adenosine kinase inhibitors leads to an increase in adenosine concentration in the cell . This increase in adenosine can have several effects, including reducing neuronal excitability and having sedative, analgesic, and anticonvulsant effects . Additionally, the increase in adenosine can lead to the downregulation of the proinflammatory activities of the immune system .
Action Environment
The action of adenosine kinase inhibitors can be influenced by various environmental factors. For example, tissue hypoxia, inflammation, tissue repair, and specific oncogenic pathways can induce the adenosinergic axis, a broadly immunosuppressive pathway that regulates both innate and adaptive immune responses . Inhibition of eADO-generating enzymes and/or eADO receptors can promote antitumor immunity through multiple mechanisms, including enhancement of T cell and natural killer cell function, suppression of the pro-tumourigenic effects of myeloid cells and other immunoregulatory cells, and promotion of antigen presentation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine Kinase Inhibitor | |
CAS RN |
214697-26-4 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)

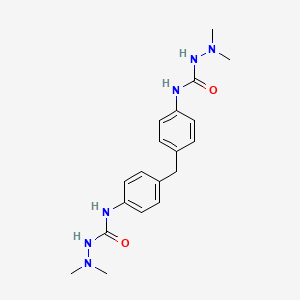
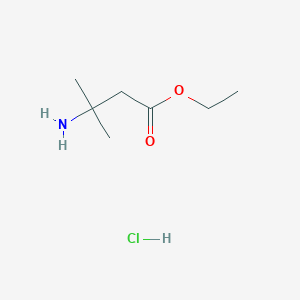



![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
